Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester (8ci)
Overview
Description
Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester (8CI) is a complex organic compound with the molecular formula C15H21NO6. This compound is a derivative of anthranilic acid, which is an aromatic acid known for its sweetish taste and amphoteric nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester typically involves the esterification of anthranilic acid derivatives with ribofuranosyl groups. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate enzymatic activity or receptor binding, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: The parent compound, known for its aromatic properties and amphoteric nature.
N-methyl anthranilate: A derivative with a methyl group attached to the nitrogen atom.
Butyl anthranilate: Another ester derivative with a butyl group
Uniqueness
Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester is unique due to the presence of the ribofuranosyl group and the specific esterification pattern. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-4,5-dimethylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-7-4-9(15(20)21-3)10(5-8(7)2)16-14-13(19)12(18)11(6-17)22-14/h4-5,11-14,16-19H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUFVHRHPKTUCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC2C(C(C(O2)CO)O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296859 | |
Record name | MLS002706434 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26909-51-3 | |
Record name | MLS002706434 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002706434 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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